Nafoxidine hydrochloride is a synthetic compound classified as a nonsteroidal, triarylethylene-derived antiestrogen []. In scientific research, it serves as a valuable tool for investigating estrogen-dependent processes and mechanisms. Its primary function involves interacting with estrogen receptors, thereby modulating or antagonizing the effects of endogenous estrogens [].
Nafoxidine hydrochloride is synthesized from various precursors, primarily utilizing methods that involve complex organic reactions. Its classification as a selective estrogen receptor modulator allows it to exhibit both estrogenic and antiestrogenic effects depending on the tissue context, making it a subject of interest in hormonal therapies .
The synthesis of nafoxidine hydrochloride involves several key steps, primarily focusing on the formation of its core structure through various chemical reactions.
This multi-step synthesis is characterized by its efficiency and relatively mild reaction conditions, leading to high yields of the desired product.
Nafoxidine hydrochloride has a molecular formula of and a molar mass of approximately 425.572 g/mol . The structure features a triphenylethylene backbone, which is common among selective estrogen receptor modulators.
The three-dimensional arrangement of atoms within nafoxidine allows it to interact effectively with estrogen receptors, facilitating its role as a modulator in hormonal pathways.
Nafoxidine hydrochloride participates in various chemical reactions that highlight its functional properties:
These reactions underscore nafoxidine's potential utility in modulating estrogenic activity within target tissues.
The mechanism by which nafoxidine exerts its effects involves several key processes:
The nuanced action of nafoxidine makes it an interesting candidate for further research in hormone-related therapies.
Nafoxidine hydrochloride possesses several notable physical and chemical properties:
These properties are essential for understanding how nafoxidine can be formulated for therapeutic use.
Nafoxidine hydrochloride has been explored primarily for its potential applications in oncology:
Despite its promising profile, further studies are required to fully elucidate its therapeutic potential and safety profile in clinical settings .
Nafoxidine hydrochloride (CAS 1847-63-8) is a nonsteroidal triphenylethylene derivative with the systematic name 1-[2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine hydrochloride. Its molecular formula is C29H31NO2•HCl, yielding a molecular weight of 462.02 g/mol [3] [10]. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 17.040 Å, b = 7.967 Å, c = 25.260 Å, and β = 123.7° [2]. Key structural features include:
Physicochemical Properties [3] [10]:
Property | Value |
---|---|
Melting Point | 178–180°C |
Boiling Point | 310–312°C |
Solubility | Water, ethanol; insoluble in ether |
Thermal Behavior | Exhibits thermotropic liquid crystalline properties |
The hydrochloride salt enhances stability and water solubility, critical for in vitro studies targeting estrogen receptors [3] [7].
Nafoxidine hydrochloride is a first-generation Selective Estrogen Receptor Modulator (SERM) with tissue-specific agonist/antagonist activities. It binds competitively to estrogen receptors (ERα/ERβ), acting as an:
Mechanistic Insights:
Table: Tissue-Specific ER Modulation by Nafoxidine [6] [8]:
Tissue | ER Activity | Biological Effect |
---|---|---|
Breast | Antagonistic | Suppresses tumor growth |
Bone | Agonistic | Preserves bone density |
Liver | Agonistic | Lowers cholesterol levels |
Endometrium | Agonistic | Not observed (unlike tamoxifen) |
Nafoxidine shares structural and mechanistic similarities with other triphenylethylene SERMs but exhibits distinct pharmacological profiles.
Structural Comparisons:
Pharmacological and Clinical Differences:
Table: Comparative Analysis of Triphenylethylene SERMs [1] [5] [6]:
Parameter | Nafoxidine | Tamoxifen | Clomiphene |
---|---|---|---|
Molecular Weight | 462.02 g/mol | 371.51 g/mol | 598.12 g/mol |
Key Structural Feature | Dihydronaphthalene + pyrrolidine | Dimethylaminoethoxy chain | Dichloroethylene |
Primary Use | Breast cancer (investigational) | Breast cancer therapy | Ovulation induction |
Clinical Response Rate | 31% | 31% | 34% (ovulation) |
Half-Life | Long-acting (24–48 h) | 231 hours | 120 hours |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7